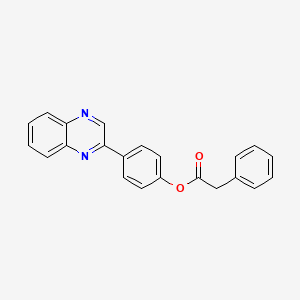

4-(Quinoxalin-2-yl)phenyl phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H16N2O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(4-quinoxalin-2-ylphenyl) 2-phenylacetate |

InChI |

InChI=1S/C22H16N2O2/c25-22(14-16-6-2-1-3-7-16)26-18-12-10-17(11-13-18)21-15-23-19-8-4-5-9-20(19)24-21/h1-13,15H,14H2 |

InChI Key |

RTEHQELJELASKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functionalization

The assembly of the final compound necessitates the independent synthesis of its two primary structural units: the quinoxaline (B1680401) core and the phenylacetate (B1230308) moiety.

The quinoxaline ring system is a pivotal component of the target molecule. The most fundamental and widely adopted method for its synthesis is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. mdpi.comgoogle.com For the specific synthesis of a 2-arylquinoxaline, such as the 2-(4-hydroxyphenyl)quinoxaline intermediate required for the final product, an o-phenylenediamine is typically reacted with an arylglyoxal derivative. nih.gov

Numerous advancements have been made to optimize this classic condensation, focusing on milder conditions and improved yields. These include the use of various catalysts and reaction media, as shown in the table below.

| Catalyst System | Solvent | Conditions | Key Advantages |

| Alumina-Supported Heteropolyoxometalates | Toluene (B28343) | Room Temperature | High yields, heterogeneous catalyst. mdpi.com |

| Iodine (I₂) | DMSO | Room Temperature | Metal-free, efficient for in situ generation of dicarbonyls. capes.gov.br |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temperature | High yields (up to 90%). capes.gov.br |

| Bentonite (B74815) K-10 Clay | Ethanol (B145695) / Solvent-free | Room Temperature | Green, reusable catalyst. capes.gov.br |

| Nanocatalysts (e.g., ZrO₂) | Aprotic Solvents | Low Temperature | High efficiency, reusable. google.com |

Alternative strategies bypass the need for pre-formed α-dicarbonyls by using their synthetic equivalents. For instance, α-haloketones (like phenacyl bromides) or α-hydroxyketones can be reacted with o-phenylenediamines, often under oxidative conditions, to yield the desired quinoxaline structure. capes.gov.brgeorganics.sk These methods expand the range of accessible starting materials for constructing the quinoxaline core. A key precursor for the final esterification step is 2-(4-hydroxyphenyl)quinoxaline , synthesized via these established routes.

The phenylacetate portion of the target molecule is derived from phenylacetic acid or its activated forms. Phenylacetic acid can be synthesized through several established routes. A common laboratory and industrial method involves the hydrolysis of benzyl (B1604629) cyanide. chemicalbook.comnagoya-u.ac.jp Another pathway is the reduction of mandelic acid. chemicalbook.com

For the subsequent esterification step, particularly with a less reactive phenol (B47542), phenylacetic acid is often converted into a more reactive derivative, such as an acyl chloride (phenylacetyl chloride) or an acid anhydride. This activation facilitates the formation of the ester bond. organic-chemistry.org The direct esterification of phenylacetic acid with phenols can also be achieved, though it often requires specific catalysts to proceed efficiently. acs.org

Direct Synthesis Approaches for 4-(Quinoxalin-2-yl)phenyl phenylacetate

With the necessary precursors in hand, the final assembly of this compound can be accomplished through two primary strategies: direct esterification or palladium-catalyzed cross-coupling reactions.

The most direct route to the final product is the esterification of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)quinoxaline with phenylacetic acid or its derivatives. While direct esterification between a phenol and a carboxylic acid is often slow, the reaction can be effectively catalyzed. organic-chemistry.org

Research on analogous reactions, such as the esterification of phenylacetic acid with substituted phenols like p-cresol, has demonstrated the efficacy of solid acid catalysts, including metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-mont). acs.org These catalysts provide Brønsted acid sites that protonate the carboxylic acid, activating it for nucleophilic attack by the phenol. acs.org Heterogeneous catalysts like Amberlyst-15 have also proven effective in similar esterifications, offering high yields and ease of separation.

A highly effective approach involves reacting 2-(4-hydroxyphenyl)quinoxaline with a more reactive form of the acid, such as phenylacetyl chloride , in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org

Table of Esterification Methods

| Reactants | Catalyst/Reagent | Conditions | Outcome |

|---|---|---|---|

| 2-(4-hydroxyphenyl)quinoxaline + Phenylacetic acid | Al³⁺-montmorillonite nanoclay | Toluene, Reflux | Forms ester bond via acid catalysis. acs.org |

| 2-(4-hydroxyphenyl)quinoxaline + Phenylacetic acid | Amberlyst-15 | 110 °C | High yield with a reusable solid acid catalyst. |

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions as an alternative route. These methods can be used to form either the C-C bond linking the two aromatic rings or the C-O ester bond itself.

One plausible strategy is a Suzuki-Miyaura coupling . This would involve the reaction of a 2-haloquinoxaline (e.g., 2-chloro- or 2-bromoquinoxaline) with a pre-functionalized boronic acid, 4-(phenylacetoxy)phenylboronic acid . The synthesis of functionalized phenylboronic acids is a well-established field, typically proceeding from the corresponding aryl halide via a Grignard or organolithium intermediate, which is then trapped with a trialkyl borate. georganics.sk This modular approach allows for the late-stage combination of complex fragments.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines to reduce environmental impact. Several strategies can be integrated into the synthesis of this compound.

Use of Greener Solvents: The initial synthesis of the quinoxaline core has been successfully demonstrated in environmentally benign solvents like water and ethanol, or even under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. georganics.sk

Catalyst Recyclability: Employing heterogeneous and reusable catalysts is a cornerstone of green synthesis. For the quinoxaline formation, catalysts like bentonite clay or various nanocatalysts can be recovered and reused. mdpi.comcapes.gov.brgoogle.com Similarly, for the esterification step, solid acid catalysts such as Amberlyst-15 or montmorillonite clays (B1170129) offer a recyclable alternative to corrosive, single-use mineral acids. acs.org

Energy Efficiency: Many modern protocols for quinoxaline synthesis are performed at room temperature, avoiding the need for heating and thus conserving energy. mdpi.comcapes.gov.br Where energy input is required, alternative sources like microwave irradiation or ultrasound have been shown to shorten reaction times and improve efficiency compared to conventional heating.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting material atoms into the final product. Tandem or one-pot reactions, where multiple transformations occur in a single vessel, are particularly advantageous. For example, catalyst-free oxidative cyclization of diamines and phenacyl bromides in water to form the quinoxaline ring demonstrates high atom economy and avoids toxic catalysts. georganics.sk

By integrating these green principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and simplifying protocols. The synthesis of the 4-(quinoxalin-2-yl)phenol intermediate is highly amenable to this technology. A common route involves the condensation of o-phenylenediamine with an appropriate α-haloketone, such as 2-bromo-1-(4-hydroxyphenyl)ethanone.

Under microwave irradiation, this reaction can often be completed in a matter of minutes, compared to the several hours required for conventional heating methods. udayton.eduudayton.edu The process typically involves mixing the reactants, sometimes in a solvent-free environment or with a minimal amount of a high-boiling point solvent, and irradiating the mixture in a dedicated microwave reactor. ablesci.com This rapid, localized heating provides the energy for both the initial condensation and the subsequent oxidative cyclization to form the stable aromatic quinoxaline ring. The significant reduction in reaction time and potential for higher yields make microwave assistance a preferred method for high-throughput synthesis. researchgate.netnih.gov

For the subsequent esterification step, microwave energy can also be applied to drive the reaction between 4-(quinoxalin-2-yl)phenol and phenylacetic acid, particularly when a catalyst is used to facilitate the process.

Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is crucial for optimizing the synthesis of quinoxalines, influencing reaction rates, yields, and selectivity. A variety of catalytic systems have been developed for the condensation of o-phenylenediamines with α-haloketones or 1,2-dicarbonyl compounds.

For the formation of the 4-(quinoxalin-2-yl)phenol intermediate from o-phenylenediamine and 2-bromo-1-(4-hydroxyphenyl)ethanone, several catalytic approaches can be employed:

Heterogeneous Acid Catalysts : Solid-supported acids, such as perchloric acid on silica (B1680970) (HClO₄·SiO₂), have proven effective in catalyzing the cyclocondensation, offering advantages of easy separation and catalyst recyclability. chim.it

Organocatalysts : Metal-free organocatalysts, like nitrilotris(methylenephosphonic acid), provide an alternative green route, promoting the reaction with high efficiency under mild conditions. nih.gov

Basic Catalysts : Simple organic bases, such as pyridine, can also serve as effective catalysts for the condensation reaction, facilitating the process at room temperature. nih.gov

For the second stage, the esterification of 4-(quinoxalin-2-yl)phenol with phenylacetic acid, specialized catalysts are employed to enhance efficiency. While strong mineral acids can be used, modern approaches favor more sophisticated systems. Metal cation-exchanged montmorillonite nanoclays (e.g., Al³⁺-montmorillonite) have demonstrated excellent activity in catalyzing the esterification of phenylacetic acid with phenolic compounds. nih.gov These clay-based catalysts are environmentally benign, reusable, and highly effective, driving the reaction towards high yields of the desired ester. nih.gov

The table below illustrates the effect of different clay catalysts on the esterification of phenylacetic acid with a model phenol, demonstrating how catalyst choice impacts product yield.

Table 1: Effect of Various Metal Cation-Exchanged Montmorillonite Catalysts on Ester Yield Reaction Conditions: Phenylacetic acid to phenol molar ratio 1:4, 0.75 g catalyst, in toluene, 6 hours.

| Catalyst | Yield of Ester (%) |

|---|---|

| Al³⁺-montmorillonite | 92% |

| Fe³⁺-montmorillonite | 85% |

| Zn²⁺-montmorillonite | 78% |

| Mn²⁺-montmorillonite | 72% |

| Cu²⁺-montmorillonite | 65% |

Data adapted from a study on the esterification of phenylacetic acid with p-cresol. nih.gov

Solvent-Free or Aqueous Reaction Media

In line with the principles of green chemistry, significant efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives. The synthesis of the quinoxaline core is well-suited to such approaches.

Aqueous Media: Water is an ideal green solvent for many organic reactions. The synthesis of quinoxalines from o-phenylenediamines and phenacyl bromides can be carried out efficiently in water, often at a moderately elevated temperature (e.g., 80 °C). nih.gov Remarkably, this reaction can proceed in high yields even without the need for a catalyst, simplifying the workup procedure and reducing chemical waste. nih.gov The use of ultrasound irradiation in an aqueous medium has also been reported as a catalyst-free method to promote quinoxaline formation. nih.gov In some cases, specialized ionic liquids that are biodegradable and less toxic have been used as catalysts in aqueous media to achieve high yields and allow for catalyst recycling. researchgate.net

Solvent-Free Conditions: The drive to minimize solvent use has led to the development of solvent-free reaction protocols. As mentioned previously, microwave-assisted synthesis of quinoxalines can often be performed without any solvent. udayton.eduablesci.com The reactants are mixed directly, and the microwave energy is sufficient to initiate and complete the reaction, with the product often being isolated through simple washing or recrystallization. This approach is highly atom-economical and significantly reduces the environmental impact of the synthesis.

Optimization of Reaction Conditions and Yields

To maximize the efficiency of synthesizing this compound, careful optimization of reaction parameters for both the quinoxaline formation and the subsequent esterification is essential.

For the initial cyclocondensation reaction, key variables include temperature, reaction time, and the choice and amount of catalyst. In catalysed reactions, the catalyst loading is a critical parameter to optimize. For instance, in the esterification of phenylacetic acid using clay catalysts, increasing the amount of catalyst generally increases the product yield up to an optimal point, beyond which the increase may become negligible. nih.gov

The table below shows a typical optimization study for the amount of catalyst used in an esterification reaction.

Table 2: Optimization of Catalyst Amount for Esterification Reaction Conditions: Phenylacetic acid to phenol molar ratio 1:4, Al³⁺-montmorillonite catalyst, in toluene, 6 hours.

| Catalyst Amount (g) | Yield of Ester (%) |

|---|---|

| 0.25 | 75% |

| 0.50 | 88% |

| 0.75 | 92% |

| 1.00 | 92% |

Data adapted from a study on the esterification of phenylacetic acid with p-cresol. nih.gov

The choice of solvent can also play a significant role. In the esterification using montmorillonite catalysts, non-polar solvents like toluene generally give higher yields compared to more polar solvents. nih.gov For the quinoxaline synthesis, optimization may involve screening various catalysts and solvents to find the combination that provides the highest yield in the shortest time, with the easiest workup. chim.itresearchgate.net Ultimately, a well-optimized protocol is crucial for the viable and scalable production of the target compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 4-(Quinoxalin-2-yl)phenyl phenylacetate (B1230308) would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the quinoxaline (B1680401) ring would likely appear as a set of multiplets, influenced by their positions relative to the nitrogen atoms and the phenyl substituent. The four protons of the 1,4-disubstituted phenyl ring would likely appear as two distinct doublets. The protons of the phenyl group from the phenylacetate moiety would also resonate in the aromatic region, further complicating the spectrum. A characteristic singlet for the methylene (B1212753) (-CH2-) protons of the phenylacetate group would be expected to appear further upfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would be expected to show a number of signals corresponding to the unique carbon atoms in the molecule. The carbon atoms of the quinoxaline ring would appear at the downfield end of the spectrum due to the influence of the electronegative nitrogen atoms. The carbonyl carbon of the ester group would be readily identifiable by its characteristic chemical shift (typically in the range of δ 160-180 ppm). The remaining aromatic and the methylene carbons would have distinct signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY)

To unambiguously assign the proton and carbon signals for a molecule of this complexity, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be critical for establishing the connectivity between the quinoxaline, the central phenyl ring, and the phenylacetate group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, helping to determine the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of 4-(Quinoxalin-2-yl)phenyl phenylacetate would be expected to display several characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. The spectrum would also show multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic and quinoxaline rings. C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-O stretching of the ester would likely appear in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or chloroform, would be expected to show multiple absorption bands. These bands arise from π-π* electronic transitions within the extended conjugated system formed by the quinoxaline and the phenyl rings. Quinoxaline derivatives are known to absorb in the UV region, and the extended conjugation in this molecule would likely shift the absorption maxima to longer wavelengths (bathochromic shift).

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, atomic coordinates, and other structural parameters such as bond lengths and angles, are not available for this specific compound.

While crystallographic data exists for structurally related compounds containing either a quinoxaline or a phenylacetate moiety, this information cannot be extrapolated to accurately describe the solid-state structure of this compound. The unique combination and substitution pattern of the quinoxaline and phenyl phenylacetate fragments would result in a distinct crystal packing and molecular conformation.

Therefore, the precise arrangement of atoms in the solid state, the planarity of the quinoxaline and phenyl rings with respect to each other, and the intermolecular interactions governing the crystal lattice of this compound remain undetermined in the absence of experimental X-ray crystallographic data.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | Data not available |

| Formula weight | Data not available |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Table 2: Selected Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

|---|

Table 3: Selected Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|

Table 4: Selected Torsion Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized molecular geometry, bond lengths, bond angles, and various electronic properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of HOMO is related to its electron-donating ability, while the energy of LUMO relates to its electron-accepting ability. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Quinoxaline (B1680401) and Quinoline Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|---|

| 2-Phenylquinoxaline | B3LYP/6-311G(d,p) | -6.04 | -2.12 | 3.92 | youtube.com |

| Quinoxaline | B3LYP/6-31G** | -6.65 | -2.18 | 4.47 | mdpi.com |

| Phenyl quinoline-2-carboxylate | DFT Calculation | Not specified | Not specified | Not specified | nih.gov |

Note: This table is illustrative and compiles data from closely related compounds to demonstrate typical values obtained through DFT calculations.

Theoretical vibrational analysis, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can assign the peaks observed in experimental spectra. nih.gov These calculations provide a detailed understanding of the molecule's vibrational modes and confirm its structural integrity. For quinoxaline derivatives, these theoretical spectra are compared against experimental data to validate the calculated structure. mdpi.com Such analysis for 4-(Quinoxalin-2-yl)phenyl phenylacetate (B1230308) would allow for the identification of characteristic frequencies associated with the quinoxaline core, the phenyl rings, and the ester linkage.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. youtube.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of a drug's mechanism of action.

Quinoxaline derivatives have been extensively studied as inhibitors of various enzymes and receptors. For example, docking studies of novel quinoxaline derivatives have been performed against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. youtube.comnih.gov These simulations predict how the quinoxaline scaffold and its substituents fit into the receptor's binding pocket and identify the key interactions that stabilize the complex.

Docking simulations not only predict the pose of the ligand but also estimate the strength of the interaction, often expressed as a binding energy or docking score. These simulations can detail specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

In studies of quinoxaline derivatives targeting EGFR, specific amino acid residues like LYS721 and MET769 have been identified as forming crucial hydrogen bonds with the ligand. youtube.com The binding energy calculations help to rank different derivatives and prioritize the most promising candidates for synthesis and experimental testing. For 4-(Quinoxalin-2-yl)phenyl phenylacetate, docking studies would be essential to identify its potential biological targets and understand how the phenylacetate moiety contributes to or modifies the binding interactions of the quinoxaline core.

Table 2: Illustrative Binding Interactions of a Quinoxaline Derivative with EGFR Active Site Residues

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| LYS721 | Hydrogen Bond | ~2.1 |

| MET769 | Hydrogen Bond | ~2.3 |

| LEU718 | Hydrophobic | - |

| VAL726 | Hydrophobic | - |

| LYS721 | π-Cation | - |

Note: This table is a representative example based on published docking studies of quinoxaline derivatives with the EGFR protein (PDB: 4HJO) and is for illustrative purposes only. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-receptor complex, revealing how the ligand and protein move and adapt to each other. nih.govresearchgate.net

An MD simulation of a ligand-protein complex, typically lasting for nanoseconds, can confirm whether the interactions predicted by docking are maintained over time. nih.gov It allows for the calculation of binding free energies and provides insights into the conformational changes that may occur upon ligand binding. nih.govresearchgate.net For this compound, MD simulations would be a critical follow-up to docking studies to validate the stability of its binding to a potential target and to understand the dynamics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a mathematical model can be developed to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to quinoxaline derivatives, including esters of quinoxaline-7-carboxylate, to build predictive models for their anticancer activity. In these studies, descriptors related to a molecule's electronic properties (like HOMO-LUMO energies), size, and shape are correlated with their experimentally measured IC50 values. The resulting QSAR models can then be used to virtually screen new designs and guide the synthesis of more potent analogues. A QSAR study including this compound and its derivatives would be invaluable for optimizing its structure to enhance a desired biological activity.

Table 3: Common Descriptor Classes Used in QSAR Modeling of Quinoxaline Derivatives

| Descriptor Class | Examples | Significance | Source(s) |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to reactivity and polar interactions | |

| Topological | Wiener index, Balaban index | Describes molecular size, shape, and branching | nih.gov |

| Physicochemical | LogP, Molar Refractivity | Relates to hydrophobicity and polarizability | |

| Constitutional | Molecular Weight, Atom Counts | Basic properties of the molecule | nih.gov |

Note: This table lists general classes of descriptors frequently employed in QSAR studies.

Electrochemical Studies and Theoretical Correlation

The electrochemical behavior of quinoxaline derivatives is a significant area of study, as these properties are intrinsically linked to their potential applications in fields such as organic electronics and medicinal chemistry. The redox characteristics of the quinoxaline scaffold can be finely tuned through substituent modifications, a principle that applies to this compound.

Electrochemical studies, primarily employing techniques like cyclic voltammetry (CV), reveal that the quinoxaline ring is the primary electroactive center. nih.gov The reduction of the pyrazine (B50134) ring within the quinoxaline nucleus is a key electrochemical process. nih.gov This reduction is often pH-dependent and can proceed through a multi-electron process. nih.gov The reversibility of the electrode process can vary, with some quinoxaline derivatives showing quasi-reversible to irreversible reductions. nih.govunav.edu

The nature and position of substituents on the quinoxaline ring have a profound impact on its electrochemical properties. Electron-withdrawing groups tend to make the reduction of the quinoxaline ring easier, resulting in less negative reduction potentials. unav.edu Conversely, electron-donating groups have the opposite effect. unav.edu For this compound, the phenyl group at the 2-position and the phenylacetate group on that phenyl ring will influence the electron density of the quinoxaline system, thereby modulating its redox potentials.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for correlating with and predicting the electrochemical behavior of quinoxaline derivatives. jcesr.orgabechem.comresearchgate.net A key aspect of these theoretical investigations is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.netresearchgate.netresearchgate.net The LUMO energy is particularly relevant for reduction processes, as it represents the ability of a molecule to accept an electron. A lower LUMO energy generally corresponds to an easier reduction and thus a less negative reduction potential. nih.gov

A linear correlation between the experimentally determined reduction potentials and the theoretically calculated electron affinity or LUMO energies has been established for various series of 2-substituted quinoxaline derivatives. abechem.com This correlation confirms that the reduction mechanism is consistent across these related compounds and is primarily radical in nature, involving the formation of a radical anion. abechem.com Such theoretical studies provide valuable insights into the electron-accepting abilities of these molecules. abechem.com

The table below presents hypothetical electrochemical and theoretical data for a series of related quinoxaline derivatives to illustrate the principles discussed.

| Compound | Substituent at C2 | Experimental Reduction Potential (V vs. SCE) | Theoretical LUMO Energy (eV) |

| 1 | Phenyl | -1.25 | -1.50 |

| 2 | 4-Hydroxyphenyl | -1.35 | -1.42 |

| 3 | 4-Nitrophenyl | -1.10 | -1.65 |

| 4 | 4-(Phenylacetoxy)phenyl | -1.28 | -1.48 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on structure-property relationships in quinoxaline derivatives. Actual experimental and theoretical values for this compound would require specific investigation.

The interplay between the electrolyte and the quinoxaline derivative can also significantly modify its electrochemical properties. jcesr.org For instance, the electrochemical activity of quinoxaline can be enhanced in the presence of certain electrolyte additives. jcesr.org DFT results have been shown to accurately predict the electrochemical activity of quinoxaline adducts formed in solution. jcesr.org

Applications in Advanced Materials Science

Development of Fluorescent and Luminescent Materials

The inherent photophysical properties of the quinoxaline (B1680401) core, when appropriately substituted, give rise to materials with significant fluorescent and luminescent capabilities. The title compound, 4-(Quinoxalin-2-yl)phenyl phenylacetate (B1230308), leverages the electronic interplay between the quinoxaline acceptor and the phenylacetate donor moiety to create materials with tunable emission characteristics.

Research into analogous quinoxaline derivatives has demonstrated that the photophysical behavior is highly sensitive to the molecular environment. For instance, studies on similar 2-phenyl-substituted quinoxalines reveal a strong dependence of fluorescence on solvent polarity and viscosity. This solvatochromism is a key indicator of intramolecular charge transfer (ICT) upon photoexcitation, a desirable property for sensing and imaging applications. While specific quantum yield and emission maxima data for 4-(Quinoxalin-2-yl)phenyl phenylacetate are not extensively documented in publicly available literature, the general characteristics of the quinoxaline family suggest it possesses significant potential as a blue-emitting fluorophore. The phenylacetate group can further influence the solid-state packing and morphology, which in turn affects the aggregate-induced emission (AIE) or aggregation-caused quenching (ACQ) properties of the material.

Integration into Organic Electronic Devices (e.g., OFETs, OLEDs, OPVs)

The electron-deficient nature of the quinoxaline ring system makes this compound a suitable candidate for use as an electron-transporting or emissive layer in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, quinoxaline derivatives are frequently explored as host materials for phosphorescent emitters or as electron-transporting materials. The high triplet energy often associated with the quinoxaline core is advantageous for hosting blue, green, and red phosphorescent dopants, preventing back energy transfer and ensuring high efficiency. The specific electronic properties of this compound would determine its suitability as either a host or an electron-transport layer (ETL).

Organic Field-Effect Transistors (OFETs): For OFET applications, the planarity and potential for π-π stacking of the quinoxaline moiety are crucial for achieving high charge carrier mobility. The phenylacetate substituent can modulate the intermolecular interactions and thin-film morphology, which are critical parameters for OFET performance. Materials based on quinoxaline have demonstrated promising n-type (electron-transporting) characteristics.

Organic Photovoltaics (OPVs): In OPVs, quinoxaline-based molecules can function as non-fullerene acceptors. Their strong electron-accepting capability and broad absorption spectra are beneficial for efficient exciton (B1674681) dissociation and charge generation. The energy levels (HOMO/LUMO) of this compound would need to be well-matched with a suitable donor material to facilitate efficient charge transfer at the donor-acceptor interface.

While specific performance data for devices incorporating this compound is limited, the table below outlines typical performance metrics for high-performing quinoxaline-based organic electronic devices to illustrate their potential.

| Device Type | Key Performance Metric | Typical Value for Quinoxaline Derivatives |

| OLED | External Quantum Efficiency (EQE) | > 20% |

| OFET | Electron Mobility (μe) | 10⁻³ - 1 cm²/Vs |

| OPV | Power Conversion Efficiency (PCE) | > 10% |

This table represents typical values for high-performing devices containing various quinoxaline derivatives and is for illustrative purposes.

Metal Coordination and Ligand Design for Functional Materials

The nitrogen atoms within the quinoxaline ring of this compound provide excellent coordination sites for a variety of metal ions. This capability allows for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs) with tailored functionalities.

The bidentate chelation of the quinoxaline nitrogen atoms can lead to the formation of stable metallacycles. The resulting metal complexes often exhibit unique photophysical, electronic, and catalytic properties that are distinct from the free ligand. For example, coordination to heavy metals like iridium(III) or platinum(II) can induce strong spin-orbit coupling, leading to highly efficient phosphorescence at room temperature. These phosphorescent materials are of great interest for applications in OLEDs and bio-imaging.

Mechanistic Biological Activity Studies Excluding Clinical Trials and Safety Profiles

Enzyme Inhibition Studies

The quinoxaline (B1680401) scaffold is a recognized pharmacophore in the development of various enzyme inhibitors. Research into structurally similar compounds suggests that 4-(Quinoxalin-2-yl)phenyl phenylacetate (B1230308) could exhibit inhibitory activity against several key enzymes.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition: Quinoxalinedione derivatives have been identified as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism. nih.gov The quinoxaline nucleus is considered a bioisostere of the quinazoline (B50416) ring found in established DPP-4 inhibitors like Linagliptin. nih.gov

Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition: Certain quinoxaline derivatives have been discovered as effective small-molecule inhibitors of ASK1, a kinase involved in stress and apoptotic signaling pathways. One such derivative demonstrated an IC₅₀ value of 30.17 nM. nih.gov

Farnesyltransferase Inhibition: Phenothiazine- and carbazole-cyanochalcones, which share structural similarities with classes of tubulin inhibitors, have been identified as dual inhibitors of human farnesyltransferase and tubulin polymerization. mdpi.com

Cholinesterase and Monoamine Oxidase (MAO) Inhibition: Isoquinoline derivatives, which are structurally related to quinoxalines, have shown inhibitory effects against butyrylcholinesterase (BChE) as well as MAO-A and MAO-B, enzymes critical in neurotransmitter regulation. mdpi.com

These findings indicate a strong potential for quinoxaline-based compounds to act as enzyme inhibitors across different therapeutic areas.

In Vitro Cytotoxicity and Antiproliferative Activity Assessment in Cell Lines

Quinoxaline derivatives consistently demonstrate significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. This activity is a cornerstone of their investigation as potential anticancer agents.

Studies have shown that novel quinoxaline–arylfuran derivatives exert potent antiproliferative effects against HeLa cells. nih.gov Similarly, quinoxaline derivatives bearing an oxirane ring show antiproliferative properties against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Phenylacetate (PA) and its related compound phenylbutyrate (PB) have also been shown to be cytotoxic to malignant B cells from patients with non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia. nih.gov

Table 1: In Vitro Antiproliferative Activity of Quinoxaline and Phenylacetate Derivatives

| Compound Class/Derivative | Cell Line(s) | Observed Effect / Activity | Reference(s) |

|---|---|---|---|

| Quinoxaline–arylfuran (QW12) | HeLa | Potent antiproliferative effect (IC₅₀ = 10.58 μM) | nih.gov |

| Oxiranyl-quinoxaline | SK-N-SH, IMR-32 (Neuroblastoma) | Antiproliferative properties | nih.gov |

| Phenylacetate (PA) | Non-Hodgkin's lymphoma, B-cell chronic lymphocytic leukemia | Decreased cell viability | nih.gov |

| Phenylbutyrate (PB) | MY5, 8226 (Human Myeloma) | Induction of apoptosis; synergistic with etoposide (B1684455) and topotecan | nih.gov |

| Phenylacetamide derivatives | MCF-7, MDA-MB-468, PC-12 | Antiproliferative effects; IC₅₀ as low as 0.6±0.08 μM | tbzmed.ac.ir |

A primary mechanism for the antiproliferative activity of quinoxaline and phenylacetate derivatives is the induction of apoptosis.

Caspase Activation: Studies on myeloma cell lines revealed that phenylbutyrate (PB) treatment leads to the activation of caspases 3, 7, and 9, which are crucial executioner and initiator caspases in the apoptotic cascade. nih.gov This activation is accompanied by the cleavage of their substrates and the degradation of internucleosomal DNA, a hallmark of apoptosis. nih.gov Similarly, synthetic phenylacetamide derivatives have been found to induce apoptosis in cancer cells through the caspase pathway. tbzmed.ac.ir

Reactive Oxygen Species (ROS) Generation: The representative quinoxaline–arylfuran derivative, QW12, was found to induce apoptosis in HeLa cells by triggering the generation of reactive oxygen species. nih.gov

Mitochondrial Pathway: The herbicide 2,4-Dichlorophenoxyacetic acid, a related aromatic acid, induces apoptosis in cerebellar granule cells by directly affecting mitochondria, leading to cytochrome c release and subsequent activation of caspase-3. nih.gov This suggests a potential mitochondrial-dependent pathway for related compounds.

The biological effects of quinoxaline derivatives are often mediated by their ability to modulate key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

STAT3 Pathway: A novel quinoxaline–arylfuran derivative, QW12, was shown to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at the Y705 residue in a dose-dependent manner. nih.gov Molecular docking studies suggest it occupies the SH2 domain, blocking the signaling process. nih.gov

General Phenolic Compound Activity: As a class, phenolic compounds are known to modulate a wide range of inflammation-associated signaling pathways, including nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Given its structure, 4-(Quinoxalin-2-yl)phenyl phenylacetate likely shares these modulatory capabilities.

A significant mechanism of action for many anticancer compounds, including some quinoxaline derivatives, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net

Research has identified 4-(N-cycloamino)quinazolines, which are structurally analogous to quinoxalines, as a novel class of tubulin-polymerization inhibitors. nih.gov The most potent of these compounds, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), exhibited high cytotoxic activity (GI₅₀ 1.9–3.2 nM) and significantly inhibited tubulin assembly with an IC₅₀ of 0.77 μM. nih.gov Mechanistic studies revealed that this compound causes cell cycle arrest in the G2/M phase and disrupts the formation of microtubules by competing at the colchicine-binding site on tubulin. nih.govnih.gov This interaction prevents the formation of the mitotic spindle, leading to cell death. mdpi.comresearchgate.net

Beyond anticancer research, phenylquinoxalinone derivatives have been identified as potent activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. nih.govescholarship.org

The phenylquinoxalinone CFTRact-J027 was identified as a CFTR activator with an EC₅₀ of approximately 200 nM. nih.govescholarship.org Mechanistic studies using cell-free, inside-out patch-clamp configurations demonstrated that CFTRact-J027 directly activates CFTR. nih.gov This action is not dependent on an increase in cellular cAMP levels, indicating a direct binding mechanism to the CFTR protein to enhance its channel activity. nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antituberculosis)

The quinoxaline scaffold is a core component of several known antibiotics, such as echinomycin (B1671085) and levomycin, which has prompted investigations into the antimicrobial properties of its synthetic derivatives. nih.gov

Significant research has focused on the activity of quinoxaline derivatives against Mycobacterium tuberculosis. Various studies have highlighted that specific derivatives of quinoxaline and quinoxaline 1,4-di-N-oxide show promising antimycobacterial activity. nih.gov For instance, quinoxaline conjugates featuring an azide (B81097) side chain exhibited potent inhibition of Mycobacterium tuberculosis, with one derivative showing 93% inhibition at a concentration of 6.25 µg/mL. nih.gov Furthermore, quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives substituted with electron-withdrawing groups like chlorine or a trifluoromethyl group were found to be highly active, with IC₉₀ values as low as 1.07 µM. nih.gov

Antiviral Activity Research

The quinoxaline scaffold is a significant point of interest in the development of new antiviral agents due to its role in various compounds that show promise against a range of viruses. smolecule.com Researchers have explored numerous derivatives, demonstrating that the biological activity is highly dependent on the specific molecular structure and substitutions. smolecule.com

Quinoxaline derivatives have been investigated for their potential to inhibit viruses such as Human Cytomegalovirus (HCMV), influenza viruses, and Human Immunodeficiency Virus (HIV). smolecule.com For instance, certain quinoxaline compounds have shown inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The antiviral mechanism often involves targeting key viral proteins. In the case of influenza, the planar polyaromatic system of the quinoxaline core is considered a good candidate for targeting the highly conserved NS1 protein. smolecule.com For HIV, the reverse transcriptase enzyme is a primary target for many therapeutic agents, and quinoxaline derivatives have been studied for their ability to block this essential step in viral replication. smolecule.com

However, not all derivatives exhibit strong activity. Studies on certain aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones and their acyclic C-nucleoside analogs revealed only very weak activity against Herpes Simplex Virus type-1 (HSV-1). This highlights the variability of antiviral effects within the quinoxaline family.

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives

| Derivative Class | Target Virus/Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Substituted Quinoxaline Amides | HCV NS5B Polymerase | A hit compound showed an IC₅₀ of 5.5 µM. | |

| Aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones | Herpes Simplex Virus-1 (HSV-1) | Very weak activity compared to control. | |

| Dimethylquinoxalinyl Methylene (B1212753) Derivatives | Human Cytomegalovirus (HCMV) | Promising antiviral activity, dependent on a lipophilic ester function. | smolecule.com |

| Planar Polyaromatic Quinoxalines | Influenza Virus (NS1 Protein) | Considered good candidates for targeting the NS1 protein. | smolecule.com |

| Quinoxaline Derivatives | HIV Reverse Transcriptase | Investigated as potential inhibitors of this key enzyme. | smolecule.com |

Anti-inflammatory and Antioxidant Activity Evaluations

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated significant potential as both anti-inflammatory and antioxidant agents. The connection between reactive oxygen species (ROS) and inflammation has made the development of compounds with dual activity an important area of research.

In various studies, newly synthesized quinoxaline derivatives have shown considerable scavenging activities against radicals like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. For example, compounds designated as 3d and 7a in one study were identified as potent antioxidants based on their ability to scavenge these radicals.

The anti-inflammatory properties have been evaluated using both in vitro and in vivo models. A key target for anti-inflammatory action is the enzyme lipoxygenase (LOX). Several quinoxaline derivatives have been reported as promising inhibitors of soybean lipoxygenase. In an in vivo study using the carrageenin-induced paw edema model in rats, a quinoxaline derivative (compound 7b) exhibited a notable anti-inflammatory effect of 41%, which was comparable to the 47% inhibition shown by the standard drug, indomethacin (B1671933). Similarly, certain 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives also showed inhibition of carrageenin-induced edema, with one compound achieving 56.1% inhibition.

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Quinoxaline Derivatives

| Derivative Type | Assay / Model | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxide (Compound 7b) | Carrageenin-induced rat paw edema (in vivo) | Showed 41% anti-inflammatory effect, similar to indomethacin (47%). | |

| Quinoxaline 1,4-di-N-oxide Derivatives | Soybean Lipoxygenase (LOX) Inhibition (in vitro) | Exhibited promising LOX inhibition. | |

| Aldehydo-sugar Hydrazone (Compound 3d) & Acyclic C-nucleoside (Compound 7a) | ABTS Radical Scavenging | Showed potent antioxidant activity. | |

| 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one (Compound 2a) | Carrageenin-induced rat paw edema (in vivo) | Most potent in the series with 56.1% inhibition. | |

| Pyrrolo[2,3-b]quinoxaline Derivative (Compound 3a) | DPPH Radical Scavenging | Demonstrated the greatest potential as a radical scavenger in its series. |

Structure-Activity Relationship (SAR) Investigations for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of quinoxaline derivatives. These investigations help to identify which parts of the molecule are essential for its activity and how modifications can enhance desired effects.

For antiviral activity, SAR studies have provided significant insights. In the development of inhibitors for the HCV NS5B polymerase, a library screening identified a substituted quinoxaline. Subsequent synthesis of a series of related amide derivatives and computer modeling helped to establish a clear SAR, guiding the design of more potent inhibitors. The presence of specific features, such as a dimethylquinoxalinyl methylene nucleus and a lipophilic ester group, was found to be important for activity against HCMV. smolecule.com

In the context of anti-inflammatory and anticancer activity, SAR studies have been used to improve the potency and bioavailability of quinoxaline analogs. For instance, research aimed at inhibiting the IKKβ pathway in pancreatic cancer led to the identification of a quinoxaline urea (B33335) analog (compound 84) that was significantly more potent and orally bioavailable than the parent compound. This was achieved by systematically modifying the quinoxaline structure and observing the resulting effects on biological activity. These studies underscore the importance of specific structural modifications in determining the therapeutic potential of quinoxaline-based compounds.

Table 3: Summary of Key SAR Findings for Quinoxaline Derivatives

| Biological Target | Key Structural Features for Activity | Outcome of SAR Study | Reference |

|---|---|---|---|

| HCV NS5B Polymerase | Substituted quinoxaline amide pharmacophore. | Established a good SAR for a series of derivatives, aiding in optimization. | |

| IKKβ (Pancreatic Cancer) | Quinoxaline urea analog structure. | Identified a novel analog (~4-fold more potent) with improved oral bioavailability. | |

| Human Cytomegalovirus (HCMV) | Dimethylquinoxalinyl methylene nucleus; Lipophilic ester function. | Antiviral activity was observed to depend on these chemical characteristics. | smolecule.com |

| General Respiratory Viruses | Planar polyaromatic system (chromophore). | The quinoxaline scaffold is a platform for developing agents against various viral pathogens. |

Future Research Directions and Potential Impact

Exploration of Novel Derivative Syntheses

The future of 4-(Quinoxalin-2-yl)phenyl phenylacetate (B1230308) in drug discovery hinges on the ability to generate a diverse library of analogues for extensive structure-activity relationship (SAR) studies. mdpi.com The classical synthesis of the quinoxaline (B1680401) ring often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Building upon this, future synthetic strategies should focus on introducing a wide range of substituents on both the quinoxaline nucleus and the phenyl rings.

Key areas for synthetic exploration include:

Modification of the Phenylacetate Moiety: Replacing the phenyl group of the phenylacetate with various substituted aromatic or heterocyclic rings could significantly influence the compound's electronic and steric properties, potentially enhancing its biological activity.

Variations in the Linkage: Altering the ester linkage of the phenylacetate to other functional groups such as amides or sulfonamides could lead to derivatives with different metabolic stabilities and target interaction profiles.

A recent study on the synthesis of novel quinoxaline derivatives highlighted the utility of multi-component reactions and green chemistry protocols to achieve high yields and reduce byproducts. mdpi.com Adopting similar innovative synthetic methodologies will be crucial for the efficient production of a diverse library of 4-(Quinoxalin-2-yl)phenyl phenylacetate derivatives.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental to elucidating their mechanism of action. Future research must employ a suite of advanced spectroscopic techniques to achieve comprehensive characterization.

| Spectroscopic Technique | Information Gained |

| 1D and 2D NMR (COSY, HMQC, HMBC) | Detailed structural elucidation, including the precise assignment of proton and carbon signals and the determination of connectivity between different parts of the molecule. tandfonline.com |

| Mass Spectrometry (MS) | Accurate determination of molecular weight and fragmentation patterns, aiding in structural confirmation. tandfonline.com |

| UV-Vis and Fluorescence Spectroscopy | Investigation of the electronic transitions and photophysical properties, which can be correlated with biological activity and used for developing fluorescent probes. mdpi.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of key functional groups and their vibrational modes, providing insights into the molecular structure. mdpi.com |

| X-ray Crystallography | Unambiguous determination of the solid-state conformation and intermolecular interactions, which is invaluable for structure-based drug design. researchgate.net |

The application of these techniques, as demonstrated in studies of other quinoxaline derivatives, will provide a detailed molecular portrait of this compound, forming the basis for rational drug design. mdpi.comtandfonline.com

Deeper Mechanistic Elucidation of Biological Actions

Quinoxaline derivatives have been reported to possess a wide range of biological activities, including anti-HIV, anticancer, and kinase inhibitory effects. nih.govnih.gov A critical future research direction for this compound is to unravel its specific mechanism or mechanisms of action.

Initial in vitro screening against a panel of cancer cell lines and viral targets will be essential to identify its primary biological effects. Subsequent mechanistic studies should focus on:

Enzyme Inhibition Assays: Given that many quinoxalines act as kinase inhibitors, it will be crucial to screen this compound against a broad panel of kinases to identify potential targets. nih.gov

Cell-Based Assays: Investigating the compound's effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways will provide a deeper understanding of its biological impact.

Target Identification and Validation: Should the compound show significant activity, advanced techniques such as affinity chromatography and proteomics can be employed to identify its direct molecular targets.

Research on other quinoxaline compounds has successfully identified specific enzyme targets, such as HIV reverse transcriptase and Pim-1 kinase, paving the way for targeted therapeutic development. nih.govnih.gov A similar approach will be vital for realizing the full potential of this compound.

Development of Structure-Based Drug Design Strategies

Once a primary biological target for this compound is identified, structure-based drug design will become a powerful tool for optimizing its activity and selectivity. This approach relies on the three-dimensional structure of the target protein to guide the design of more potent and specific inhibitors.

The key steps in a structure-based drug design campaign for this compound would include:

Homology Modeling or X-ray Crystallography: Obtaining a high-resolution structure of the target protein, either through experimental methods or computational modeling.

Molecular Docking: Computationally predicting the binding mode of this compound and its derivatives within the active site of the target. nih.gov

Virtual Screening: Using computational methods to screen large virtual libraries of compounds to identify novel derivatives with improved binding affinity and predicted activity. nih.gov

Iterative Design and Synthesis: Synthesizing the most promising computationally designed derivatives and evaluating their biological activity, feeding this information back into the design cycle for further optimization.

This rational design approach has been successfully applied to other quinoxaline derivatives, leading to the discovery of potent and selective inhibitors. nih.govnih.gov

Synergistic Effects in Combination Therapies

To address the complexity of diseases like cancer and the emergence of drug resistance, combination therapies are becoming increasingly important. Future research should explore the potential synergistic effects of this compound when used in combination with existing therapeutic agents.

This line of investigation would involve:

In Vitro Combination Studies: Evaluating the compound in combination with known anticancer drugs or antiretroviral agents to identify synergistic, additive, or antagonistic interactions.

Mechanism of Synergy: If synergy is observed, further studies will be needed to understand the underlying molecular mechanisms. This could involve the compound inhibiting a resistance pathway or sensitizing cells to the effects of the other drug.

In Vivo Studies: Promising combinations identified in vitro should be further evaluated in animal models to assess their efficacy and safety in a more complex biological system.

The development of quinoxaline-based compounds for use in combination therapies could offer new treatment options for challenging diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Quinoxalin-2-yl)phenyl phenylacetate, and how can reaction yields be optimized?

- Answer : The synthesis typically involves esterification between quinoxaline-substituted phenol derivatives and phenylacetyl chloride. Key steps include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) resolves unreacted intermediates .

- Yield optimization : Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to phenol) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Answer :

- NMR : Analyze - and -NMR for characteristic signals:

- Quinoxaline protons: δ 8.9–9.1 ppm (aromatic protons).

- Phenylacetate methylene: δ 3.6–3.8 ppm (CH) and carbonyl at ~170 ppm in -NMR .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular weight (e.g., ~371 g/mol) .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across liver microsomal enzymes, and what experimental models are suitable for studying this?

- Answer :

- In vitro models : Use pooled human liver microsomes (pHLM) with NADPH cofactor to assess phase I metabolism. Monitor metabolites via LC-MS/MS .

- Enzyme inhibition assays : Probe CYP450 isoforms (e.g., CYP3A4, CYP2D6) with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic routes .

- Data interpretation : Compare hydroxylation patterns (e.g., para vs. meta positions on phenyl rings) to related compounds like 4-hydroxyphenylacetic acid .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR carbonyl shifts) for this compound?

- Answer :

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping aromatic signals. For example, NOESY can confirm spatial proximity between quinoxaline and phenylacetate groups .

- Computational modeling : Use DFT (Density Functional Theory) to predict IR carbonyl stretches (e.g., 1740–1760 cm) and compare with experimental FTIR .

- Contingency testing : Re-synthesize under anhydrous conditions if unexpected hydrolysis products (e.g., free phenol or phenylacetic acid) are detected .

Q. How can researchers design experiments to evaluate the photostability of this compound under varying light conditions?

- Answer :

- Accelerated testing : Expose solutions (in methanol or PBS) to UV-A (320–400 nm) and UV-B (280–320 nm) light. Quantify degradation via HPLC at intervals (0, 6, 12, 24 hrs) .

- Control variables : Include dark controls and antioxidants (e.g., BHT) to distinguish photolytic vs. oxidative pathways .

- Mechanistic insights : Use LC-HRMS to identify photodegradants (e.g., quinoxaline ring-opened products) .

Methodological Considerations

Q. What are the best practices for quantifying trace impurities in this compound batches?

- Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (55:45) mobile phase. Detect impurities at 254 nm .

- Limits of detection (LOD) : Validate methods per ICH Q2(R1) guidelines; aim for LOD ≤ 0.1% w/w .

Q. How can computational tools predict the solubility and logP of this compound?

- Answer :

- Software : Use ChemAxon’s MarvinSketch or ACD/Labs to calculate logP (estimated ~3.5) and aqueous solubility (likely <1 mg/mL due to aromaticity) .

- Experimental validation : Compare with shake-flask method (n-octanol/water partitioning) and nephelometry for solubility .

Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of phenylacetate derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.